molecular formula C9H7N3O4 B1328753 7-nitro-1H-indazol-5-yl acetate CAS No. 1031927-26-0

7-nitro-1H-indazol-5-yl acetate

Cat. No. B1328753
CAS RN: 1031927-26-0
M. Wt: 221.17 g/mol
InChI Key: HTXSKDSGGTXTRR-UHFFFAOYSA-N
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Description

7-Nitro-1H-indazol-5-yl acetate is a derivative of 7-nitroindazole, a compound known for its inhibitory effects on nitric oxide synthase (NOS). NOS is an enzyme responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune response. The inhibition of NOS by 7-nitroindazole and its derivatives has been studied extensively due to its potential therapeutic applications in conditions where nitric oxide is implicated, such as neurodegenerative diseases, pain, and inflammation .

Synthesis Analysis

The synthesis of bi- and trisubstituted indazoles, including 7-nitroindazole derivatives, has been described in the literature. A method involving the use of SnCl2 in alcohol or ethyl acetate has been reported for the selective preparation of 4-alkoxy-7-aminoprotected-indazole or 7-aminoprotected-indazole derivatives. The effects of halogen atoms and N-alkylation on the properties of 7-nitroindazoles have also been investigated .

Molecular Structure Analysis

The molecular structure of 7-nitro-1H-indazole has been characterized by crystallography. It features an intramolecular hydrogen bond between the oxygen atom of the nitro group and the NH group of the indazole ring. This intramolecular interaction and the crystal packing are influenced by intermolecular hydrogen bonding and indazole-indazole interactions . The methoxy group in related compounds like 7-methoxy-1H-indazole lies in the plane of the indazole system, which affects its inhibitory activity .

Chemical Reactions Analysis

7-Nitroindazole and its derivatives inhibit nitric oxide synthase through competitive inhibition with the substrate L-arginine. The inhibition mechanism involves binding to the active site of NOS, which can induce a spin state transition of the heme-Fe(III) and inhibit the NADPH oxidase activity of the enzyme. This competitive inhibition is also observed with other indazole derivatives, which can have varying degrees of potency and selectivity for different NOS isoforms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-nitroindazole derivatives are closely related to their molecular structure and the presence of functional groups. The nitro group, in particular, is a key feature that contributes to the inhibitory potency of these compounds. The position of nitration on the indazole ring and the presence of other substituents can significantly affect the inhibitory activity and selectivity of these molecules towards different isoforms of nitric oxide synthase .

Scientific Research Applications

1. Inhibitor of Nitric Oxide Synthase

7-Nitro-1H-indazol-5-yl acetate has been characterized as an inhibitor of nitric oxide synthase (NOS), which plays a significant role in various physiological processes. Studies have shown its potency in inhibiting NOS activity in brain tissue, contributing to its potential as a pharmacological tool for understanding nitric oxide's biological roles in the central nervous system (Moore et al., 1993).

2. Structural Characteristics

The crystal structure of 7-nitro-1H-indazole reveals an intramolecular hydrogen bond between the nitro group and the NH group of the indazole ring. This structural feature is crucial for its biological activity, particularly in its role as a NOS inhibitor (Sopková-de Oliveira Santos et al., 2000).

3. Molecular Mechanisms of NOS Inhibition

Molecular studies on this compound have shed light on its mechanism of action as a NOS inhibitor. It competitively inhibits L-arginine at the NOS active site and affects the reduction of molecular oxygen mediated by the heme group, a critical step in NOS enzyme activity (Mayer et al., 1994).

4. Inhibition of Brain NOS and Neurological Effects

The compound demonstrates significant inhibition of brain NOS, with subsequent effects on neurological functions. It has been associated with anti-nociceptive activity, indicating its potential role in pain management. Moreover, the transient nature of NOS inhibition following its administration suggests its utility in short-term modulation of nitric oxide levels in the brain (Mackenzie et al., 1994).

5. Corrosion Inhibition Application

Apart from its biological implications, this compound has been investigated for its potential in industrial applications, such as a corrosion inhibitor for mild steel in acidic media. This highlights its versatility and potential utility in material science (Boulhaoua et al., 2021).

Safety and Hazards

The safety information for 7-nitro-1H-indazol-5-yl acetate includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and using only outdoors or in a well-ventilated area (P271) .

Future Directions

Indazole derivatives, including 7-nitro-1H-indazol-5-yl acetate, have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on developing new synthetic approaches and exploring their potential therapeutic applications .

properties

IUPAC Name

(7-nitro-1H-indazol-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-5(13)16-7-2-6-4-10-11-9(6)8(3-7)12(14)15/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXSKDSGGTXTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292030
Record name 1H-Indazol-5-ol, 7-nitro-, 5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1031927-26-0
Record name 1H-Indazol-5-ol, 7-nitro-, 5-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031927-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-5-ol, 7-nitro-, 5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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